1-butyl-N-{4-[(3-fluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-butyl-N-{4-[(3-fluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring, a fluorophenyl group, and a carbamoyl group, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-N-{4-[(3-fluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the fluorophenyl group, and the attachment of the carbamoyl group. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step may involve the use of fluorinated reagents and coupling reactions.
Attachment of the Carbamoyl Group: This can be done using carbamoylation reactions with suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-butyl-N-{4-[(3-fluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-butyl-N-{4-[(3-fluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential biological activities.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-butyl-N-{4-[(3-fluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
- 1-butyl-N-{4-[(2-fluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
- 1-butyl-N-{4-[(3-chlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
Uniqueness
1-butyl-N-{4-[(3-fluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the 3-fluorophenyl group, which may impart specific chemical and biological properties. This fluorine substitution can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C22H24FN3O3 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
1-butyl-N-[4-[(3-fluorophenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H24FN3O3/c1-2-3-11-26-14-16(12-20(26)27)22(29)24-18-9-7-15(8-10-18)21(28)25-19-6-4-5-17(23)13-19/h4-10,13,16H,2-3,11-12,14H2,1H3,(H,24,29)(H,25,28) |
InChI Key |
ZHQVRAQAVLIUTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
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